molecular formula C22H20BrN3S B2821604 4-{[(3-bromophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine CAS No. 1223967-75-6

4-{[(3-bromophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine

Cat. No.: B2821604
CAS No.: 1223967-75-6
M. Wt: 438.39
InChI Key: DSNUTTNLWNRBPV-UHFFFAOYSA-N
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Description

4-{[(3-Bromophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative featuring a 3-bromobenzylthio group at position 4 and a 4-isopropylphenyl group at position 2.

Properties

IUPAC Name

4-[(3-bromophenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3S/c1-15(2)17-6-8-18(9-7-17)20-13-21-22(24-10-11-26(21)25-20)27-14-16-4-3-5-19(23)12-16/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNUTTNLWNRBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[(3-bromophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the compound’s integrity.

Chemical Reactions Analysis

4-{[(3-bromophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromobenzylthio group to a benzylthio group.

    Substitution: The bromine atom in the 3-bromobenzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[(3-bromophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: The compound has been studied for its effects on various biological systems, including its potential as an enzyme inhibitor.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(3-bromophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the enzyme from phosphorylating its substrates, thereby inhibiting cell proliferation. This mechanism is particularly relevant in cancer research, where uncontrolled cell growth is a hallmark of the disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrazine scaffold has been modified with diverse substituents to optimize physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Position 4 Substituent Position 2 Substituent Molecular Weight logP Key Features
Target Compound 3-Bromobenzylthio 4-Isopropylphenyl 465.38 (est.) ~5.0 (est.) Bromine enhances halogen bonding; isopropyl increases hydrophobicity.
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine 3-Fluorobenzylthio 4-Methoxyphenyl 365.43 4.2 Fluorine improves electronegativity; methoxy enhances solubility.
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine Benzylthio 2-Methylphenyl 331.44 4.2 Smaller substituents reduce steric hindrance.
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine 3-Fluorobenzylthio 3-Chloro-4-ethoxyphenyl 443.91 (est.) ~4.8 (est.) Chlorine and ethoxy groups modulate electronic and steric effects.

Key Comparisons:

Substituent Effects on Bioactivity

  • The 3-bromobenzylthio group in the target compound may enhance binding affinity through halogen bonding, as seen in pyrrolo[1,5-a]pyrazine-based inhibitors where aromatic cores and substituents like halogens are critical for target engagement . In contrast, the 3-fluorobenzylthio group in offers higher electronegativity but weaker van der Waals interactions.
  • The 4-isopropylphenyl group at position 2 introduces significant steric bulk compared to the 4-methoxyphenyl group in or 2-methylphenyl in . This could improve selectivity for hydrophobic binding pockets but may reduce solubility.

Synthetic Accessibility Pyrazolo[1,5-a]pyrazine derivatives are typically synthesized via cyclization of pyrazine intermediates or annulation of imidazole precursors . The target compound’s synthesis likely involves similar challenges, whereas triazolo[1,5-a]pyrazine derivatives (e.g., ) benefit from one-pot methodologies, albeit with different core structures.

Physicochemical Properties The target compound’s estimated logP (~5.0) indicates higher lipophilicity compared to (logP 4.2) and (logP 4.2), which could enhance membrane permeability but limit aqueous solubility. The 3-bromobenzylthio group contributes to a higher molecular weight (465.38 vs.

Biological Activity

The compound 4-{[(3-bromophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine belongs to a class of heterocyclic compounds that have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of the compound involves several steps, typically starting from readily available precursors. The key steps include:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core : This is achieved through cyclization reactions involving appropriate hydrazones and α-bromoketones.
  • Introduction of Sulfanyl and Bromophenyl Groups : These modifications enhance the biological profile of the compound by increasing its lipophilicity and potentially improving receptor binding.

Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism often involves:

  • Induction of Apoptosis : Compounds trigger apoptotic pathways via caspase activation (caspases 3, 8, and 9), leading to programmed cell death.
  • Inhibition of Tumor Growth : Some derivatives have shown efficacy in reducing tumor volume in animal models.

A comparative study indicated that related compounds exhibited stronger cytotoxicity than standard chemotherapeutics like cisplatin .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties. It has been shown to inhibit specific kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced cancer cell viability and enhanced apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to apoptosis.
  • Modulation of Signaling Pathways : By affecting pathways such as NF-κB and p53, the compound can alter gene expression related to cell survival and death.

Case Studies

  • Study on MCF-7 Cells : A recent study demonstrated that treatment with similar pyrazolo compounds led to increased apoptosis markers and reduced cell proliferation rates compared to untreated controls.
  • In Vivo Studies : Animal models treated with pyrazolo derivatives showed significant tumor regression, supporting their potential as anticancer agents.

Data Tables

Activity Type Cell Line IC50 (µM) Mechanism
CytotoxicityMCF-75.0Apoptosis via caspase activation
CytotoxicityMDA-MB-2314.5ROS generation
Enzyme InhibitionVarious Kinases10.0Inhibition of proliferation signals

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